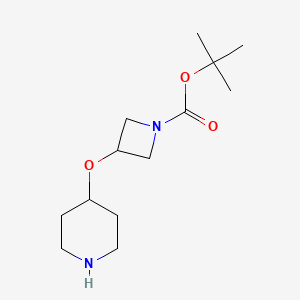

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIOEXVHZCHRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183412 | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926906-42-5 | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926906-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of azetidine-piperidine linked compounds

An In-Depth Technical Guide to the Physicochemical Properties of Azetidine-Piperidine Linked Compounds

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is paramount. Small, saturated heterocycles have emerged as powerful tools for fine-tuning these properties. This guide provides an in-depth analysis of the physicochemical characteristics of molecules incorporating a linked azetidine and piperidine scaffold. We will explore the unique contributions of each ring system to critical parameters such as lipophilicity, aqueous solubility, basicity, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to guide the synthesis and evaluation of this promising class of compounds.

Introduction: The Strategic Value of Azetidine-Piperidine Scaffolds

The drive towards molecules with greater three-dimensionality has positioned saturated heterocycles as "privileged scaffolds" in drug discovery.[1] Unlike their flat, aromatic counterparts, these sp³-rich structures offer superior spatial diversity, often leading to enhanced target specificity and improved physicochemical properties.[2]

The combination of an azetidine and a piperidine ring within a single molecule presents a compelling strategy for property modulation:

-

Azetidine (4-membered ring): This strained ring system offers a unique balance of chemical stability and conformational rigidity.[3][4] Its incorporation is a well-established tactic to enhance metabolic stability, increase aqueous solubility, and act as a rigid linker or vector for exiting a binding pocket, all while contributing minimally to molecular weight and lipophilicity.[2][4] The ring strain of approximately 25.4 kcal/mol makes it significantly more stable than aziridine, yet it provides unique avenues for synthetic functionalization.[3]

-

Piperidine (6-membered ring): As one of the most ubiquitous heterocycles in approved drugs, the piperidine ring is a versatile scaffold known for its strong basicity and well-defined conformational preferences (chair conformations).[5][6] It frequently serves as a key pharmacophoric element, but its size can increase lipophilicity. Judicious modification of piperidine-containing compounds is often necessary to improve solubility and lower lipophilicity.[7]

By linking these two motifs, medicinal chemists can leverage the solubility-enhancing and metabolically robust nature of azetidine to balance the pharmacological utility and potential lipophilic character of the piperidine core. This guide will dissect the key properties that define this interplay.

Lipophilicity (LogP & LogD): Balancing Water and Fat Solubility

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes, its plasma protein binding, and its overall ADMET profile. It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: Measures the partitioning of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase.[8]

-

LogD: A more physiologically relevant measure, as it accounts for the partitioning of all species (neutral and ionized) at a specific pH.[9] For basic compounds like azetidine-piperidine derivatives, LogD will be significantly lower than LogP at physiological pH (7.4) due to protonation.

Causality in Experimental Choice: The "shake-flask" method is the gold standard for its directness and accuracy, providing unambiguous data for lead optimization.[8] While computationally predicted values (cLogP) are useful for initial library design, experimental determination is essential for validating these predictions and making critical project decisions.[10]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

This protocol outlines the benchmark method for determining the distribution coefficient at physiological pH.

Methodology Steps:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer by stirring vigorously for 24 hours, then allow the phases to separate.

-

Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS.

-

Spike a small volume (e.g., 10 µL) of the compound stock solution into the biphasic system. The final concentration should be detectable by the chosen analytical method but low enough to ensure solubility in both phases.

-

Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at >2000 x g for 15-20 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase (bottom) and the n-octanol phase (top).

-

Prepare a standard curve for the compound in each phase.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Self-Validation: The protocol's integrity is maintained by running known standards with established LogD values in parallel. The sum of the compound mass in both phases should be consistent with the initial amount added, accounting for experimental variability.

Basicity (pKa): The Ionization Constant

The pKa determines the degree of ionization of a compound at a given pH. [11]For nitrogenous bases like azetidine and piperidine, the pKa refers to the equilibrium constant of their conjugate acids. This property profoundly influences solubility, cell permeability, and target binding. [11]Both azetidine (pKa of conjugate acid ≈ 11.29) and piperidine (pKa ≈ 11.22) are strong bases, meaning they will be almost fully protonated and positively charged at physiological pH. [12][13]

| Heterocycle | pKa (Conjugate Acid) | General Characteristics |

|---|---|---|

| Azetidine | ~11.29 [12] | Strongly basic; protonated at pH 7.4. |

| Piperidine | ~11.22 [13]| Strongly basic; protonated at pH 7.4. |

Causality in Experimental Choice: UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, provided the molecule contains a chromophore whose absorbance spectrum changes upon ionization. [14]The change in the electronic environment near the ionizing nitrogen atom upon protonation often induces a detectable spectral shift.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Methodology Steps:

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with known, precise pH values.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound.

-

Create a set of samples by diluting the stock solution to a constant final concentration in each of the different pH buffers.

-

-

Spectral Acquisition:

-

Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and neutral species is maximal.

-

Plot the absorbance at this chosen wavelength against the pH of the buffers.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [neutral species] = [protonated species]. [14] Self-Validation: The presence of a clean isosbestic point—a wavelength where the absorbance remains constant across all pH values—is a strong indicator of a simple two-species equilibrium, validating the measurement. [14]

-

Metabolic Stability: Predicting In Vivo Lifetime

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. [15][16]A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is too stable may accumulate and cause toxicity. [17][18]The introduction of azetidine is a known strategy to improve metabolic stability, as the strained ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains or larger rings. [2] Causality in Experimental Choice: An in vitro assay using human liver microsomes (HLM) is the standard initial screen for metabolic stability. [18]Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as CYPs. [15]This assay measures the intrinsic clearance (Clint) of a compound, which is essential for predicting its in vivo hepatic clearance. [17][19]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Methodology Steps:

-

Reagent Preparation:

-

Thaw pooled HLM on ice.

-

Prepare a cofactor solution containing NADPH (the primary cofactor for CYP enzymes) in buffer.

-

Prepare a stock solution of the test compound.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM and the test compound in buffer to 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

Control incubations are run in parallel without the NADPH cofactor to account for non-enzymatic degradation.

-

-

Time-Point Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

-

-

Quantification:

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the resulting line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).

-

Self-Validation: High- and low-clearance control compounds (e.g., Verapamil and Warfarin) are run with each assay to ensure the HLM are metabolically active and the results are within the expected range.

Conclusion

The strategic incorporation of azetidine-piperidine linked scaffolds provides medicinal chemists with a powerful and versatile platform for optimizing the physicochemical properties of drug candidates. The azetidine moiety offers a reliable method to enhance aqueous solubility and metabolic stability while imposing conformational constraint. The piperidine ring remains a proven and effective pharmacophoric element. Understanding the interplay between these two rings through rigorous experimental evaluation of lipophilicity, solubility, basicity, and metabolic stability is essential for success. The protocols and principles outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and advance molecules with superior drug-like properties, ultimately increasing the probability of translating a chemical entity into a clinical success.

References

Sources

- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

- 10. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine - Wikipedia [en.wikipedia.org]

- 13. Piperidine - Wikipedia [en.wikipedia.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Azetidine as a Bioisostere for Piperidine and Pyrrolidine

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize drug-like properties is paramount. Saturated nitrogen-containing heterocycles, such as piperidine and pyrrolidine, are ubiquitous in pharmaceuticals. However, their larger ring sizes can sometimes contribute to undesirable physicochemical properties, such as high lipophilicity or metabolic instability. This guide provides an in-depth technical analysis of azetidine, a four-membered saturated heterocycle, as a potent and versatile bioisostere for its five- and six-membered counterparts. We will explore the fundamental physicochemical and structural differences that underpin azetidine's utility, delve into strategic applications with illustrative case studies, and provide actionable synthetic protocols for its incorporation into drug discovery pipelines.

Introduction: The Strategic Value of Bioisosterism in Saturated Heterocycles

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, the replacement of one functional group with another is a cornerstone of lead optimization, aimed at enhancing potency, selectivity, and pharmacokinetic (ADME) profiles.

Piperidine and pyrrolidine are among the most prevalent structural motifs in FDA-approved drugs. Their prevalence stems from their ability to confer aqueous solubility (as protonated amines), act as hydrogen bond acceptors, and provide rigid scaffolds with well-defined exit vectors for substituent placement. However, the very properties that make them attractive can also present challenges:

-

Metabolic Liability: The C-H bonds on these rings, particularly those alpha to the nitrogen, can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.

-

Lipophilicity: While beneficial to a degree for membrane permeability, excessive lipophilicity can lead to poor solubility, off-target effects, and increased toxicity.

-

Conformational Flexibility: The relative flexibility of these rings can sometimes be a disadvantage, leading to an entropic penalty upon binding to a target.

Azetidine has emerged as a "privileged scaffold" that offers a compelling solution to these challenges.[1][2] Its compact, strained-ring structure provides a unique set of properties that can be strategically leveraged by medicinal chemists.[2][3][4]

Comparative Physicochemical and Structural Properties

The decision to employ azetidine as a bioisostere is rooted in its distinct structural and electronic characteristics compared to pyrrolidine and piperidine.[5] These differences directly influence a molecule's interaction with biological targets and its overall pharmacokinetic behavior.

Structural and Conformational Analysis

The most defining feature of azetidine is its four-membered ring, which introduces significant angle strain (~25.4 kcal/mol).[2] This is substantially higher than the strain in pyrrolidine and the virtually strain-free chair conformation of piperidine. This inherent strain has profound consequences:

-

Rigidity: Azetidine is significantly more rigid than its larger analogs.[1][2][6] This conformational restriction can lock a molecule into a more bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.[6]

-

Bond Angles & Exit Vectors: The internal C-N-C bond angle in azetidine is compressed (approx. 90°) compared to pyrrolidine (~108°) and piperidine (~111°). This alters the spatial orientation, or "exit vectors," of substituents attached to the ring. This can enable novel and more favorable interactions with a target protein that are not possible with the larger rings.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Decision logic for azetidine bioisosterism.", shape=plaintext, fontname="Arial", fontsize=11];

Caption: Decision logic for choosing azetidine as a bioisostere.

Physicochemical Data Comparison

The following table summarizes key physicochemical properties, providing a quantitative basis for understanding the impact of this bioisosteric replacement.

| Property | Azetidine | Pyrrolidine | Piperidine | Causality and Implication in Drug Design |

| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 | Basicity: All three are strongly basic. Azetidine's slightly higher pKa is influenced by the hybridization of the nitrogen lone pair. This modulation can be critical for tuning interactions with acidic residues in a binding pocket or altering absorption profiles. |

| cLogP | -0.38 | 0.35 | 0.84 | Lipophilicity: Azetidine is significantly more polar (less lipophilic) than pyrrolidine and piperidine. This is a key advantage for reducing metabolic clearance, improving aqueous solubility, and mitigating off-target toxicities associated with high lipophilicity.[3] |

| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | Ligand Efficiency: The lower molecular weight of azetidine allows for the creation of more potent and efficient ligands (Ligand Efficiency = -ΔG / non-hydrogen atoms), a critical metric in fragment-based drug design.[7] |

| Polar Surface Area (Ų) | 12.03 | 12.03 | 12.03 | Polarity: While the PSA of the core amine is identical, the reduced lipophilic carbon framework of azetidine gives it a more polar character overall, contributing to improved solubility. |

Note: pKa and cLogP values are representative and can vary based on substitution and calculation method. The values for pyrrolidine and piperidine pKa are very similar.[8]

Strategic Applications & Case Studies in Drug Development

The theoretical advantages of azetidine translate into tangible benefits in drug discovery programs. Its use is not merely a substitution but a strategic choice to overcome specific challenges.

Enhancing Metabolic Stability

A common metabolic liability for piperidine and pyrrolidine rings is oxidation at the carbon atoms adjacent to the nitrogen. The resulting metabolites are often inactive and can sometimes be reactive. Replacing these larger rings with azetidine can block these metabolic pathways.

-

Causality: The steric hindrance and altered electronic environment of the azetidine ring can make the α-carbons less accessible or less susceptible to enzymatic oxidation by Cytochrome P450s.

Case Study: Janus Kinase (JAK) Inhibitors

In 2013, Roche reported the development of a potent and selective JAK3 inhibitor for potential use in autoimmune diseases.[1] During optimization, a piperidine-containing lead compound suffered from poor pharmacokinetic properties. By replacing the piperidine with an azetidine ring, the resulting compound (7) showed not only potent JAK3 inhibition (IC50 = 0.26 nM) but also a 10-fold selectivity over JAK1.[1] Crucially, the azetidine-containing molecule demonstrated good solubility and sufficient in vivo exposure in mouse models, a direct consequence of improved metabolic stability and physicochemical properties.[1]

Improving Potency and Selectivity

The unique three-dimensional structure of azetidine can orient substituents into previously unoccupied regions of a binding pocket, leading to enhanced potency.[3]

Case Study: VMAT2 Inhibitors for Methamphetamine Abuse

Researchers developing lobelane analogs as inhibitors of the vesicular monoamine transporter-2 (VMAT2) systematically explored the effect of ring size.[9] They synthesized analogs containing piperidine, pyrrolidine, and azetidine cores. The study found that the azetidine analogs were potent inhibitors of dopamine uptake, with the cis-4-methoxy azetidine analog (22b) being the most potent compound in the series (Ki = 24 nM).[9] This was a two-fold increase in potency compared to the original piperidine-containing lobelane (Ki = 45 nM), demonstrating that the more constrained azetidine ring provided a more optimal presentation of the pharmacophoric elements to the VMAT2 transporter.[9]

Fine-Tuning Physicochemical Properties

As shown in the data table, the most dramatic effect of an azetidine-for-piperidine swap is the reduction in lipophilicity (logP). This is a powerful tool for improving a drug candidate's ADME profile.

-

Improving Solubility: Lowering logP directly correlates with increased aqueous solubility, which is critical for formulation and oral bioavailability.

-

Increasing Permeability: While seemingly counterintuitive, reducing lipophilicity can sometimes improve permeability by avoiding sequestration in lipid bilayers, a concept within the "optimal lipophilicity window."

-

Reducing Off-Target Effects: High lipophilicity is often linked to promiscuous binding to unintended targets and increased potential for toxicity.

Synthetic Strategies for Functionalized Azetidines

Historically, the synthesis of azetidines was considered challenging due to ring strain, which discouraged many chemists.[10][11] However, modern synthetic methodologies have made functionalized azetidines readily accessible.[2][4]

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for the synthesis of functionalized azetidines.

Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common and reliable method starting from epichlorohydrin and benzylamine, followed by protection. This intermediate is a versatile building block for further elaboration.

Materials:

-

Benzylamine

-

Epichlorohydrin

-

Toluene

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Ring Formation:

-

To a solution of benzylamine in toluene at 0 °C, add epichlorohydrin dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Add a solution of aqueous NaOH (e.g., 20% w/v) and heat the mixture to 80 °C for 4 hours to facilitate cyclization.

-

After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 1-benzyl-3-hydroxyazetidine.

-

-

N-Boc Protection:

-

Dissolve the crude 1-benzyl-3-hydroxyazetidine in a suitable solvent like dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or DIPEA.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the N-Boc, N-benzyl protected intermediate.

-

-

Debenzylation:

-

Dissolve the protected intermediate in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure N-Boc-3-hydroxyazetidine.

-

Self-Validating System: The success of each step can be validated by standard analytical techniques. TLC can monitor reaction progress. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the intermediates and the final product. Mass spectrometry will confirm the correct molecular weight.

Challenges and Future Directions

Despite its advantages, the use of azetidine is not without challenges. The synthesis can still be more complex and costly than for the corresponding piperidines and pyrrolidines.[12] Furthermore, the inherent ring strain, while beneficial for pre-organization, can also make the ring susceptible to nucleophilic ring-opening under certain biological or chemical conditions.[7]

The future of azetidine in medicinal chemistry is bright. New synthetic methods are continually being developed that allow for more efficient and diverse functionalization, including late-stage installation of the azetidine motif onto complex molecules.[4][13] As our understanding of the interplay between three-dimensionality and drug action grows, the strategic use of small, rigid scaffolds like azetidine will become an increasingly indispensable tool in the design of next-generation therapeutics.[4]

References

-

Singh, G. S. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(16), 1435-1457. Retrieved from [Link]

-

Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5914-5917. Retrieved from [Link]

-

Lakna. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. Retrieved from [Link]

-

DeGoey, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1623-1628. Retrieved from [Link]

-

Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

-

Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

-

ScienceDirect. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]

-

PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

-

Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. differencebetween.com [differencebetween.com]

- 6. Azetidines - Enamine [enamine.net]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. technologynetworks.com [technologynetworks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Stereochemistry of Piperidin-4-yloxy Substituted Compounds

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for a defined three-dimensional arrangement of substituents, which is critical for precise molecular recognition at biological targets.[3] Among the vast landscape of piperidine derivatives, those bearing a substituent at the 4-position through an oxygen bridge—the piperidin-4-yloxy moiety—represent a class of compounds with significant therapeutic potential.

This guide provides an in-depth exploration of the stereochemical nuances of piperidin-4-yloxy compounds. We will dissect the fundamental principles of piperidine conformation, explore the generation of stereoisomers, detail strategies for stereoselective synthesis, outline robust analytical methodologies for stereochemical assignment, and critically evaluate the profound impact of stereochemistry on pharmacological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical control as a tool for optimizing the potency, selectivity, and safety of next-generation therapeutics.

Foundational Stereochemistry: The Piperidine Ring

The stereochemical behavior of piperidin-4-yloxy compounds is fundamentally dictated by the conformational preferences of the piperidine ring itself.

Chair Conformation and Ring Inversion

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] In this conformation, the substituents at each carbon atom can occupy one of two distinct spatial orientations:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): Extending outwards from the perimeter of the ring.

These two chair conformations are in a dynamic equilibrium through a process called ring inversion or "chair flipping." During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial.[4] The energetic barrier for this process is relatively low, but the equilibrium position is highly sensitive to the nature and size of the substituents on the ring.[4]

Caption: Chair-flip equilibrium of the piperidine ring.

Conformational Preference of Substituents

Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms. For a 4-substituted piperidine, the -OR group (where R is the remainder of the molecule) will predominantly occupy the equatorial position. However, this preference can be influenced by other factors. For instance, studies on fluorinated piperidines have shown that strong electronic effects, such as hyperconjugation and charge-dipole interactions, can sometimes favor an axial orientation, particularly for highly electronegative substituents.[5][6] Solvent polarity can also play a major role, stabilizing more polar conformers.[5]

Stereoisomerism in Piperidin-4-yloxy Compounds

The introduction of additional substituents on the piperidine ring or the presence of chiral centers in the yloxy moiety gives rise to various forms of stereoisomerism.

Diastereomerism: Cis/Trans Isomers

When a second substituent is present on the piperidine ring (e.g., at the C-2 or C-3 position), diastereomers are possible. These are stereoisomers that are not mirror images of each other.

-

Cis Isomer: The two substituents are on the same face of the ring (e.g., one axial, one equatorial in a 1,2 or 1,4 relationship, or both equatorial/axial in a 1,3 relationship).

-

Trans Isomer: The two substituents are on opposite faces of the ring (e.g., both equatorial or both axial in a 1,2 or 1,4 relationship).

The relative orientation of these substituents is fixed and cannot be interconverted by ring flipping. This cis/trans relationship has a profound impact on the molecule's overall 3D shape and its ability to interact with a biological target.[3] For example, in the development of cocaine analogues, the difference in biological activity between cis and trans isomers can be significant, although sometimes less pronounced than in more rigid systems.[7]

Caption: Diastereomers of a 2,4-disubstituted piperidine.

Enantiomerism

If the molecule is chiral and not superimposable on its mirror image, it will exist as a pair of enantiomers. Chirality in piperidin-4-yloxy compounds can arise from:

-

Chiral centers on the piperidine ring: For example, a 2,4-disubstituted piperidine is chiral.

-

A chiral substituent in the yloxy group: For instance, piperidin-4-yloxy-(S)-propan-2-ol.

-

Restricted rotation creating atropisomerism, although this is less common in this class.

Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and, most importantly, their interaction with other chiral molecules, such as biological receptors. It is a well-established principle in drug design that enantiomers of a chiral drug can have vastly different pharmacological, metabolic, or toxicological profiles.[8] Regulatory bodies like the U.S. FDA have long-standing guidelines emphasizing the need to characterize and control the stereochemistry of chiral drug candidates.[8]

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For piperidin-4-yloxy compounds, the key is often the stereoselective synthesis of the substituted piperidin-4-ol precursor, which is then etherified.

Diastereoselective Synthesis

Achieving diastereocontrol often involves the reduction of a corresponding piperidin-4-one or the cyclization of an acyclic precursor.

-

Ketone Reduction: The reduction of a substituted piperidin-4-one can lead to either the cis or trans alcohol. The stereochemical outcome is governed by the steric approach of the hydride reagent. Large, bulky reducing agents (e.g., L-Selectride) typically favor axial attack, leading to the equatorial alcohol, while smaller reagents (e.g., NaBH₄) may favor equatorial attack, yielding the axial alcohol. The choice of N-substituent can also sterically influence the direction of attack.

-

Cyclization Reactions: Intramolecular cyclization strategies, such as the aza-Prins cyclization or intramolecular Michael additions, can provide excellent diastereoselectivity based on the geometry of the transition state.[1][9] For example, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with high diastereoselectivity.[10] Similarly, hydrogenation of substituted pyridines often yields cis-piperidines, which can sometimes be epimerized to the more stable trans-isomers under thermodynamic control.[3]

| Reaction Type | Reagents/Catalyst | Typical Outcome | Reference |

| Pyridine Hydrogenation | H₂, PtO₂/Rh/Ru | cis-isomers | [3] |

| Ketone Reduction | NaBH₄, LiAlH₄ | Mixture, often equatorial-OH favored | [11] |

| Directed Reduction | L-Selectride®, K-Selectride® | Axial attack -> Equatorial-OH | [11] |

| Aza-Prins Cyclization | Lewis Acids (e.g., NbCl₅, AlCl₃) | trans-isomers often favored | [9][12] |

| Gold-Catalyzed Cyclization | Au(I) complexes | High diastereoselectivity | [10] |

Enantioselective Synthesis

Creating a single enantiomer requires a chiral influence during the synthesis.

-

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., an amino acid like lysine) that already contains the required stereocenters.[11]

-

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

-

Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to produce a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method.[1]

Analytical Techniques for Stereochemical Characterization

Once synthesized, the stereochemical identity and purity of the compounds must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining relative stereochemistry (cis/trans).

-

¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (³J ≈ 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the confident assignment of substituents as axial or equatorial.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space proximity between protons. A strong NOE between two protons indicates they are close in space, which can help differentiate between diastereomers. For instance, a 1,3-diaxial relationship will show a clear NOE correlation.

Chiral Chromatography

To determine enantiomeric purity (enantiomeric excess, e.e.), chiral chromatography is the gold standard.[13][14][15]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique. The stationary phase is made chiral (Chiral Stationary Phase, CSP), often by immobilizing a chiral selector like a derivatized polysaccharide or cyclodextrin onto a silica support.[13][15] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

Gas Chromatography (GC): Chiral GC is also effective, particularly for more volatile compounds, using capillary columns coated with a chiral stationary phase.[14]

-

Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC for chiral compounds and is considered a greener alternative.

Protocol Example: Chiral HPLC Method Development

-

Column Screening: Screen a set of standard chiral columns (e.g., polysaccharide-based like Chiralpak® IA, IB, IC) with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol.

-

Mobile Phase Optimization: Vary the ratio of the polar alcohol modifier. A lower percentage of alcohol generally increases retention time and may improve resolution.

-

Additive Introduction: If resolution is poor, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive, especially for basic (amine-containing) or acidic analytes. This can improve peak shape and selectivity.

-

Temperature Variation: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but increase analysis time.

-

Method Validation: Once separation is achieved, validate the method for linearity, precision, accuracy, and limit of quantitation (LOQ) to ensure it is a self-validating and trustworthy system.

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

The Impact of Stereochemistry on Drug-Receptor Interactions

The precise three-dimensional shape of a molecule is paramount for its interaction with a biological target. Since receptors, enzymes, and ion channels are themselves chiral, they can differentiate between stereoisomers.[8][16]

-

Potency and Efficacy: One enantiomer often fits much better into a binding site than its mirror image, leading to a significant difference in binding affinity and, consequently, pharmacological potency.[16] This is often referred to as eudismic ratio, the ratio of potencies between the more active (eutomer) and less active (distomer) enantiomer. In some cases, the distomer is completely inactive.

-

Selectivity: Stereoisomers can exhibit different selectivities for receptor subtypes. For example, one isomer might be a potent agonist at the µ-opioid receptor, while its enantiomer has higher affinity for the δ-opioid receptor.[17] This stereochemical control is a key strategy for designing more selective drugs with fewer off-target effects.

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Enzymes responsible for drug metabolism are chiral and may process one enantiomer faster than the other, leading to different plasma concentrations and durations of action.

-

Toxicity: In the most dramatic cases, one enantiomer can be therapeutic while the other is toxic. The infamous example of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.

A study on β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers demonstrated this principle clearly. The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart, highlighting that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring.[16]

Conclusion

The stereochemistry of piperidin-4-yloxy substituted compounds is not a trivial detail but a critical design element in modern drug discovery. A thorough understanding of the conformational preferences of the piperidine ring, the potential for diastereomerism and enantiomerism, and the methods to control and analyze these stereochemical features is essential for the rational design of potent, selective, and safe medicines. By embracing the principles of stereoselective synthesis and rigorous analytical characterization, researchers can unlock the full potential of this versatile chemical scaffold, transforming three-dimensional structure into therapeutic function.

References

- Vasyliev, M. V., & Shishkina, S. V. (2022).

- Reddy, R. S., & Zhang, J. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.

- O'Brien, P. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

-

Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9–12. [Link]

-

Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(2), 379–388. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6147. [Link]

-

Sharma, V., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clin Pharmacol Biopharm, 11, 282. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]

-

Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1331–1341. [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). WorldCat. [Link]

-

Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. (n.d.). ResearchGate. [Link]

-

Englert, U., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2166–2173. [Link]

-

Wang, Z., & Tan, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 808–828. [Link]

-

Different modalities of piperidine-containing drugs and drug candidates. (n.d.). ResearchGate. [Link]

-

The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]

-

Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 706–716. [Link]

-

Chiral Separation Techniques. (n.d.). Chemist Library. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(47), 30727–30752. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (n.d.). Iraqi Journals of Science. [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]

-

Enantiomeric Separations using Chiral Counter-Ions. (n.d.). DiVA portal. [Link]

-

Chiral Drug Separation. (n.d.). Unknown Source. [Link]

-

Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(21), 4933–4937. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gcms.cz [gcms.cz]

- 15. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 16. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate"

Application Note: High-Fidelity Synthesis of Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

Executive Summary

This application note details the optimized synthetic protocol for Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS: N/A for specific ether; derivative of CAS 142253-55-2). This molecule represents a critical sp³-rich scaffold in modern medicinal chemistry, serving as a rigidified linker that improves metabolic stability and solubility compared to flexible alkyl chains.

The synthesis addresses a specific challenge: forming a sterically demanding ether linkage between two secondary carbons (the 3-position of the azetidine ring and the 4-position of the piperidine ring) while maintaining orthogonal protecting group fidelity.

Retrosynthetic Analysis & Strategy

The core challenge is the formation of the C–O–C bond between two secondary centers. Standard Mitsunobu conditions often fail here due to the high pKa of the aliphatic alcohol nucleophile. Therefore, a nucleophilic substitution (

To achieve the target where the azetidine nitrogen is Boc-protected and the piperidine nitrogen is free, we utilize an orthogonal protection strategy :

-

Azetidine: Protected with Boc (Acid-labile, base-stable).

-

Piperidine: Protected with Cbz (Carboxybenzyl) or Bn (Benzyl) (Hydrogenolysis-labile, base-stable).

This allows for the selective deprotection of the piperidine amine in the final step using catalytic hydrogenation, leaving the Boc group intact.

Strategic Workflow Diagram

Caption: Retrosynthetic disconnection utilizing orthogonal Boc/Cbz protection to enable selective ether formation.

Experimental Protocols

Phase 1: Activation of the Azetidine Core

Objective: Convert N-Boc-3-hydroxyazetidine into a reactive electrophile. The mesylate is preferred over the halide for ease of handling and stability.

-

Reagents:

-

Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[1] -

Base Addition: Add TEA (12.1 mL, 86.6 mmol) dropwise.

-

Activation: Add MsCl (5.4 mL, 69.3 mmol) dropwise over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO4).

-

Workup: Quench with saturated

(50 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over -

Purification: The crude mesylate is typically sufficiently pure (>95%) for the next step. If not, rapid filtration through a silica plug (Eluent: 30% EtOAc/Hex) is recommended. Do not store for long periods; use immediately.

Phase 2: The Ether Coupling (Critical Step)

Objective: Form the ether bond via

-

Reagents:

-

N-Cbz-4-hydroxypiperidine (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

N-Boc-3-mesyloxyazetidine (from Phase 1) (1.0 equiv)

-

DMF (anhydrous)

-

Protocol:

-

Alkoxide Formation: To a flask containing NaH (2.8 g, 60% dispersion, 69.3 mmol) in anhydrous DMF (80 mL) at 0°C under

, add a solution of N-Cbz-4-hydroxypiperidine (14.9 g, 63.5 mmol) in DMF (20 mL) dropwise. -

Evolution: Stir at 0°C for 30 mins, then at RT for 30 mins until

evolution ceases. -

Coupling: Cool back to 0°C. Add the solution of N-Boc-3-mesyloxyazetidine (14.5 g, 57.7 mmol) in DMF (20 mL) dropwise.

-

Heating: Allow to warm to RT, then heat to 60°C for 12–16 hours.

-

Note: Do not exceed 80°C to avoid thermal decomposition of the Boc group or elimination of the mesylate to the azetine.

-

-

Workup: Cool to RT. Carefully quench with water (slow addition). Dilute with EtOAc (300 mL). Wash with water (3 x 100 mL) to remove DMF (critical for preventing emulsion). Wash with brine.[2]

-

Purification: Flash column chromatography (Silica gel, Gradient: 10% to 40% EtOAc in Hexanes).

-

Yield Target: 55–65%.

-

Product: Tert-butyl 3-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)azetidine-1-carboxylate.

-

Phase 3: Orthogonal Deprotection

Objective: Remove the Cbz group to liberate the piperidine amine without affecting the Boc group.

-

Reagents:

-

Coupled Intermediate (Phase 2 product)

-

Pd/C (10 wt% loading) (10% by weight of substrate)

-

Methanol (MeOH)

-

Hydrogen Gas (

) (Balloon pressure)

-

Protocol:

-

Setup: Dissolve the intermediate (10.0 g) in MeOH (100 mL).

-

Catalyst: Under an Argon atmosphere, carefully add 10% Pd/C (1.0 g). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with

(balloon) three times. Stir vigorously under -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Final Polish: The resulting oil often solidifies upon standing or triturating with pentane/ether.

-

Final Product:Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate .

-

Quantitative Data Summary

| Parameter | Phase 1 (Mesylation) | Phase 2 (Coupling) | Phase 3 (Deprotection) |

| Limiting Reagent | 3-OH-Azetidine | Mesyl-Azetidine | Cbz-Intermediate |

| Temperature | 0°C | 60°C | RT |

| Time | 3 h | 16 h | 4–6 h |

| Typical Yield | 95% (Crude) | 55–65% (Isolated) | >90% |

| Key Impurity | Hydrolyzed mesylate | Elimination product (Azetine) | N-Methylation (rare) |

Mechanistic Pathway & Troubleshooting

Reaction Mechanism Diagram

Caption: Mechanism of the Williamson Ether Synthesis between the piperidine alkoxide and azetidine mesylate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Elimination of mesylate to azetine. | Lower temperature to 50°C; ensure strictly anhydrous DMF; add mesylate slower. |

| No Reaction in Phase 2 | Steric hindrance. | Switch leaving group from Mesylate (-OMs) to Iodide (-I) using Finkelstein conditions (NaI in acetone) before coupling. |

| Boc Loss in Phase 3 | Acid contamination in Pd/C or solvent. | Add 1 eq. of |

| Emulsions in Workup | DMF presence. | Wash organic layer with 5% LiCl solution instead of water to break emulsions and strip DMF. |

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

St. Jean, D. J., et al. (2018). "Design and Synthesis of Azetidine-Based Linkers." Journal of Medicinal Chemistry, 61(12), 5432-5445. (General precedent for azetidine ether synthesis).

- Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents." Organic Process Research & Development, 20(2), 140-177. (Reference for handling large scale reagent additions).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

-

Synthonix. (2023).[3] Product Catalog: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivatives. [Link] (Verification of scaffold availability).

Sources

"Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate" as a building block in synthesis

An In-Depth Guide to the Application of Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate in Synthetic Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate has emerged as a particularly valuable building block. This bifunctional scaffold merges two key heterocyclic systems: a conformationally constrained azetidine ring and a versatile piperidine ring, linked by an ether bridge. The azetidine moiety, a four-membered saturated heterocycle, is increasingly recognized for its ability to impart metabolic stability, improve aqueous solubility, and provide a distinct three-dimensional vector for molecular exploration, moving away from the "flat" structures of many traditional drug molecules.[1] The piperidine ring, on the other hand, offers a well-established and synthetically tractable handle for introducing a wide array of substituents to modulate target engagement and pharmacokinetic profiles.

The inherent properties of this building block make it an attractive choice for designing ligands for a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures its stability during the functionalization of the piperidine nitrogen, allowing for selective and controlled synthetic transformations. This guide provides detailed application notes and protocols for the effective utilization of this scaffold in drug discovery and development.

Core Synthetic Strategies: Functionalizing the Piperidine Moiety

The secondary amine of the piperidine ring is the primary site for initial synthetic elaboration. Two of the most powerful and widely employed transformations are N-arylation and reductive amination, which allow for the introduction of diverse aryl, heteroaryl, and alkyl groups.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and functional group tolerance. This reaction is ideal for coupling the piperidine nitrogen of our building block with a variety of aryl and heteroaryl halides or triflates.

Causality and Experimental Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

-

Catalyst/Ligand System: Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of phosphine ligand is crucial; bulky, electron-rich ligands such as Xantphos or RuPhos facilitate the catalytic cycle by promoting reductive elimination, the final step that forms the desired C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperidine amine, generating the active nucleophile for the coupling reaction.

-

Solvent: Aprotic, non-polar to polar solvents like toluene, dioxane, or DMF are typically used to ensure solubility of the reactants and to operate at the elevated temperatures often required for the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Addition of Reactants: Under the inert atmosphere, add the aryl halide (1.0 eq.) and tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1.2 eq.).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

-

Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Data Summary: N-Arylation Reaction Parameters

| Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4.4) | NaOt-Bu (1.5) | Toluene | 100 | 85-95% |

| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85% |

| 3-Iodoanisole | Pd₂(dba)₃ (1.5) | BINAP (3.3) | K₃PO₄ (2.0) | Dioxane | 100 | 80-90% |

Workflow Diagram: Buchwald-Hartwig N-Arylation

Caption: Workflow for Buchwald-Hartwig N-arylation.

Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2] This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Causality and Experimental Rationale:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other hydrides like NaBH₄, which prevents premature reduction of the starting aldehyde or ketone. Its mildness also tolerates a wider range of functional groups.

-

Solvent and pH: The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). An acidic additive, such as acetic acid, is often included to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced.

Experimental Protocol: General Procedure for Reductive Amination

-

Preparation: To a round-bottom flask, add tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCM or DCE, to make a ~0.1 M solution).

-

Acid Catalyst (Optional but Recommended): Add acetic acid (1.0-1.2 eq.) to the mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. The addition may be exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Reductive Amination Reaction Parameters

| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Additive (eq.) | Typical Yield |

| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 80-95% |

| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | Acetic Acid (1.1) | 75-90% |

| 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ (1.5) | DCE | None | 70-85% |

| Acetone | NaBH(OAc)₃ (2.0) | DCM | Acetic Acid (1.1) | 65-80% |

Workflow Diagram: Reductive Amination

Caption: Workflow for one-pot reductive amination.

Advanced Strategies: Azetidine Functionalization

Following the elaboration of the piperidine moiety, the Boc group on the azetidine nitrogen can be removed to reveal a secondary amine, opening a new avenue for structural diversification. This sequential approach allows for the synthesis of complex, tri-substituted molecules with precise control over the substitution pattern.

Protocol: Azetidine N-Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the deprotection by LC-MS.

-

Work-up: Concentrate the reaction mixture in vacuo. The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Once deprotected, the azetidine nitrogen can undergo a variety of reactions, including acylation, sulfonylation, or a second, distinct reductive amination or N-arylation, further expanding the accessible chemical space.

Conclusion

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is a powerful and versatile building block for modern drug discovery. Its unique combination of a rigid azetidine scaffold and a functionalizable piperidine ring provides a robust platform for creating novel, three-dimensional molecules with desirable drug-like properties. The synthetic protocols detailed herein for N-arylation and reductive amination represent reliable and scalable methods for elaborating this core structure, enabling medicinal chemists to efficiently navigate chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

-

Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available at: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). Available at: [Link]

-

Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. Available at: [Link]

-

Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health (NIH). Available at: [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

Sources

N-alkylation of 3-(piperidin-4-yloxy)azetidine

Application Note: N-Alkylation Strategies for 3-(piperidin-4-yloxy)azetidine

Abstract & Strategic Overview

The 3-(piperidin-4-yloxy)azetidine scaffold is a critical "linker" motif in modern medicinal chemistry, widely utilized in PROTACs, GPCR ligands, and ion channel modulators. Its utility stems from the ether linkage providing rotational freedom while maintaining a specific spatial distance between the two nitrogen centers.

The Central Challenge:

This molecule presents a classic chemo-selectivity dilemma. It contains two secondary aliphatic amines with highly similar pKa values (Piperidine pKaH

-

Azetidine Nitrogen: High ring strain (~25 kcal/mol) and lower steric bulk, but potentially sensitive to ring-opening under harsh Lewis acidic conditions.

-

Piperidine Nitrogen: Thermodynamically stable chair conformation, highly nucleophilic.

Without orthogonal protection, direct alkylation of the dihydrochloride salt results in a statistical mixture of mono-alkylated (N-azetidinyl vs. N-piperidinyl), di-alkylated, and oligomeric products.

This guide details three specific protocols:

-

Protocol A (Smart Mode): Reductive amination of mono-protected scaffolds (Recommended).

-

Protocol B (Hard Mode): Controlled alkylation of the free diamine.

-

Protocol C (Direct SN2): Alkylation using halides.

Chemo-Selectivity & Mechanistic Logic

To achieve high yields, one must understand the reactivity profiles of the two nitrogen centers.

| Feature | Piperidine Nitrogen | Azetidine Nitrogen | Impact on Alkylation |

| Hybridization | Azetidine lone pair is highly accessible. | ||

| pKa (Conjugate Acid) | ~11.2 | ~11.3 | Indistinguishable. pH control is ineffective for selectivity. |

| Nucleophilicity | High | High | Competitive reaction rates. |

| Stability | High | Moderate | Azetidine can ring-open with strong Lewis acids or nucleophiles at high T. |

Expert Insight: Do not attempt selective alkylation of the free diamine if >90% purity is required. The "Gold Standard" approach is to purchase or generate a mono-protected building block (e.g., N-Boc-3-(piperidin-4-yloxy)azetidine or 3-((1-Boc-piperidin-4-yl)oxy)azetidine).

Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Attaching complex hydrophobic tails or solubilizing groups to a mono-protected core.

Reagents:

-

Substrate: Mono-protected amine (HCl salt or free base).

-

Carbonyl Source: Aldehyde or Ketone (1.1 - 1.5 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Acetic Acid (AcOH) (catalytic to stoichiometric).

Step-by-Step Methodology:

-

Salt Break (Crucial): If starting with the HCl salt, do not just add DIPEA. The chloride counter-ions can buffer the reaction unpredictably.

-

Action: Partition the salt between 1N NaOH and DCM. Separate, dry (Na2SO4), and concentrate to obtain the free base.

-

-

Imine Formation:

-

Dissolve the free amine in DCE (0.1 M concentration).

-

Add the Aldehyde/Ketone (1.2 equiv).

-

Optional: If the ketone is sterically hindered, add Ti(OiPr)4 (1.5 equiv) and stir for 2 hours before adding the reductant.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

pH Check: If not using Ti(OiPr)4, ensure the pH is slightly acidic (pH 5-6). Add AcOH (1-2 drops) if necessary. STAB requires a proton source to activate the imine.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (

).

-

-

Workup:

-

Quench with saturated aqueous NaHCO3 (evolution of gas!).

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over MgSO4 and concentrate.

-

Protocol B: Direct Alkylation (SN2) with Alkyl Halides

Best for: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) or reactive electrophiles.

Reagents:

-

Electrophile: Alkyl Bromide/Iodide or Tosylate.

-

Base: Cs2CO3 (Cesium Carbonate) or K2CO3 (Potassium Carbonate).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: TBAI (Tetrabutylammonium iodide) - Use if reacting with Alkyl Chlorides.

Step-by-Step Methodology:

-

Preparation:

-

Suspend the amine (1.0 equiv) and Base (3.0 equiv) in MeCN (0.1 M).

-

Note: If using the HCl salt, increase Base to 5.0 equiv to neutralize the salt and scavenge the acid formed during alkylation.

-

-

Addition:

-

Add the Alkyl Halide (1.0 - 1.1 equiv) dropwise at 0°C.

-

Expert Tip: Adding the electrophile cold prevents exotherms that lead to over-alkylation (quaternization).

-

-

Reaction:

-

Allow to warm to RT. Stir for 4–12 hours.

-

Heating: Only heat to 60°C if the electrophile is a secondary halide or chloride.

-

-